4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
The compound contains several functional groups, including a chloro group, a phenylsulfonyl group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a pyrrolo[2,3-d]pyrimidine group. These groups could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure would be influenced by factors such as the size and shape of these groups, as well as any potential steric hindrance or electronic effects.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chloro group might be substituted in a nucleophilic substitution reaction, or the phenylsulfonyl group could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be affected by the strength of intermolecular forces.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized as a part of a series of substituted tricyclic compounds. Techniques like condensation and hydroboration have been used for its synthesis (Mittal, Sarode & Vidyasagar, 2011), (Coombs et al., 2006).
Molecular Structure Analysis : The compound's structure has been determined through methods like X-ray diffraction and Density Functional Theory (DFT) studies (Huang et al., 2021), (Huang et al., 2021).
Biological Activity
Antimicrobial Activity : Compounds similar in structure have shown significant antibacterial and antifungal activities, suggesting potential applications in treating infections (Mittal, Sarode & Vidyasagar, 2011).
Antitumor and Antiviral Activity : Related pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antitumor and antiviral activities, indicating potential therapeutic applications (Miwa et al., 1991), (Pudlo et al., 1990).
Serotonin 5-HT6 Receptor Antagonism : Studies on derivatives of this compound have shown high affinity as serotonin 5-HT6 receptor antagonists, suggesting potential in neuropsychiatric disorder treatments (Ivachtchenko et al., 2010), (Ivachtchenko et al., 2013).
Safety And Hazards
Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve exploring its reactivity under different conditions, investigating its potential uses (for example, in drug synthesis or as a catalyst), and conducting safety and toxicity studies.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BClN3O4S/c1-17(2)18(3,4)27-19(26-17)14-10-13-15(20)21-11-22-16(13)23(14)28(24,25)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQYIEUZLLKOPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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